molecular formula C19H16N2O B15286380 4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole

4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole

Cat. No.: B15286380
M. Wt: 288.3 g/mol
InChI Key: DYPJONUSIRRGAX-UHFFFAOYSA-N
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Description

4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole is a chemical compound of significant interest in medicinal chemistry and academic research. It belongs to the class of 4,5-dihydro-1,3-oxazoles, also known as oxazolines, which are privileged scaffolds in the development of novel therapeutic agents. The core oxazole and dihydrooxazole structures are known to exhibit a widespread spectrum of biological activities by readily binding with various receptors and enzymes through multiple non-covalent interactions . The integration of the quinolin-2-yl moiety at the 2-position of the oxazoline ring is a strategic feature that enhances the molecule's potential. Quinoline derivatives are extensively documented for their diverse pharmacological properties, and when combined with the oxazoline core, they form a hybrid structure with potential multi-target capabilities. Such molecular frameworks are being actively investigated for their application in several disease areas. Research on analogous oxazole-containing molecules has demonstrated promising results in areas including anticancer and antimicrobial activities, making this structural class a valuable starting point for the synthesis and screening of new candidate molecules . The synthesis of this compound likely involves well-established methodologies, such as the cyclization of appropriate precursors, drawing from robust synthetic routes like the van Leusen oxazole synthesis or similar protocols . This compound is provided as a high-purity material specifically for research applications. It is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers are encouraged to utilize this versatile building block in their exploration of new chemical space for drug discovery, material science, and as a ligand in catalysis.

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

4-benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(20-16)18-11-10-15-8-4-5-9-17(15)21-18/h1-11,16H,12-13H2

InChI Key

DYPJONUSIRRGAX-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole typically involves the condensation of 2-quinolinecarboxaldehyde with benzylamine, followed by cyclization with an appropriate reagent such as ethyl chloroformate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl and quinoline rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Saturated oxazole derivatives.

    Substitution: Various substituted benzyl and quinoline derivatives.

Scientific Research Applications

4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4,5-Dihydro-1,3-oxazole Derivatives

Compound Name Substituents Key Features/Applications Reference
4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole C4: Benzyl; C2: Quinolin-2-yl High steric hindrance; potential for π-π interactions (quinoline); hypothetical bioactivity.
L1: 4-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole C2: Methyl; C4: Oxazole Methyl substitution optimizes vanadium catalyst performance in ethylene polymerization.
2-Phenyl-4,5-dihydro-1,3-oxazole C2: Phenyl Scaffold in early LpxC inhibitors (e.g., Merck’s L-573655); antimicrobial potential.
5-(2-Tosylquinolin-3-yl)oxazole C5: Tosylquinolinyl Synthesized via van Leusen reaction; high yield and substrate scope.
(Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole C5: Benzylidene Planar conjugated system due to benzylidene double bond; crystallographically characterized.

Key Observations:

  • Steric Influence : The benzyl group introduces greater steric bulk than methyl or tosyl groups, which could hinder catalytic activity in crowded coordination environments but improve selectivity in drug binding .
  • Synthetic Accessibility : Microwave-assisted van Leusen reactions (e.g., TosMIC with aldehydes) enable efficient synthesis of 5-aryl-4,5-dihydro-1,3-oxazoles, suggesting a viable route for the target compound .

Crystallographic and Supramolecular Properties

Crystal structures of analogs (e.g., 4,4-dimethyl-2-[3-nitro-2-phenyl-1-(phenylsulfanyl)propyl]-4,5-dihydro-1,3-oxazole) reveal supramolecular interactions (C–H···O, C–H···S) that stabilize packing .

Biological Activity

4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole is an organic compound notable for its complex structure, which includes a quinoline ring fused with an oxazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The molecular formula is C18_{18}H18_{18}N2_{2}O, with a molecular weight of approximately 288.3 g/mol .

Synthesis

The synthesis of this compound typically involves cyclization reactions between quinoline derivatives and oxazole precursors. Common methods include:

  • Cyclization with Catalysts : Utilizing copper salts and proline as ligands in environmentally friendly solvents like aqueous ethanol.
  • Microwave-Assisted Synthesis : Enhancing yield and reducing reaction time through modern synthetic techniques .

Antimicrobial Activity

Research indicates that 4-Benzyl-2-quinolin-2-y -4,5-dihydro -1,3 -oxazole exhibits significant antimicrobial properties. A study evaluated its Minimum Inhibitory Concentration (MIC) against various pathogens:

PathogenMIC (µg/ml)
Candida albicans1.6
Candida tropicalis3.2
Aspergillus niger1.6
Escherichia coli3.2

These results suggest that the compound is effective against both fungal and bacterial strains .

Anticancer Activity

The compound has shown potential as an anticancer agent. Its mechanism involves the inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to cell death . In vitro studies have demonstrated its efficacy against various cancer cell lines with IC50_{50} values indicating significant cytotoxicity.

Anti-inflammatory Properties

The compound also modulates signaling pathways related to inflammation. It has been observed to inhibit NF-kB signaling, which is crucial in inflammatory responses . This property could position it as a therapeutic candidate for inflammatory diseases.

Case Studies

Several studies have explored the biological activity of oxazole derivatives similar to 4-Benzyl-2-quinolin-2-y -4,5-dihydro -1,3 -oxazole:

  • Study on Antimicrobial Activity : Singh et al. synthesized various oxazole derivatives and evaluated their antibacterial potential against S. aureus and E. coli, finding that certain compounds exhibited superior activity compared to standard antibiotics .
  • Anticancer Evaluation : A comprehensive review highlighted the anticancer properties of oxazole-containing compounds, noting their ability to induce apoptosis in cancer cells through various pathways .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 4-benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole, and how can its efficiency be quantified?

  • Methodological Answer : The synthesis of dihydrooxazole derivatives typically involves multi-step protocols. For example, a three-stage synthesis from (S)-(+)-2-phenylglycinol achieved yields of 83.2–94.5% per step, with overall purity >99% . Key steps include cyclocondensation under reflux, solvent optimization (e.g., ethanol with glacial acetic acid), and purification via recrystallization or column chromatography. Efficiency is quantified using reaction yields, purity (HPLC/GC-MS), and enantiomeric excess (polarimetry) .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Structural validation requires a combination of:

  • NMR (1H/13C) to confirm proton environments and carbon frameworks.
  • IR spectroscopy for functional group identification (e.g., C=N stretch at ~1650 cm⁻¹).
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography for absolute stereochemical confirmation, as demonstrated for related dihydrooxazoles .
  • Polarimetric analysis for chiral centers, with optical rotation values compared to literature standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound are limited, analogous dihydrooxazoles require:

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential irritant vapors (e.g., acetic acid in reflux reactions) .
  • Spill Management : Absorb solids with inert material (silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric synthesis?

  • Methodological Answer : Enantioselective synthesis can be enhanced by:

  • Chiral Auxiliaries : Use (S)- or (R)-2-phenylglycinol to induce stereochemistry during cyclization .
  • Catalytic Systems : Transition metal catalysts (e.g., Ru-BINAP) for kinetic resolution.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve stereochemical control.
  • Monitoring : Real-time chiral HPLC to track enantiomeric excess (ee) during reactions .

Q. What strategies resolve contradictions in biological activity data between similar dihydrooxazole derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Structural Variations : Subtle changes (e.g., benzyl vs. biphenyl substituents) alter target binding. Compare SAR studies using analogs with systematic substitutions .
  • Assay Conditions : Standardize assays (e.g., enzyme inhibition protocols, cell lines) to minimize variability.
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) and validate experimental data .

Q. How does the quinolin-2-yl moiety influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The quinoline ring contributes to:

  • Electron-Deficient Character : Enhances electrophilicity at the oxazole C2 position, facilitating nucleophilic attacks.
  • π-Stacking Interactions : Stabilizes transition states in catalytic cycles or receptor binding pockets.
  • Spectroscopic Signatures : UV-Vis absorption shifts (λmax ~300–350 nm) due to extended conjugation .

Q. What methodologies are effective for scaling up synthesis without compromising yield or purity?

  • Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

  • Flow Chemistry : Continuous reactors improve temperature control and reduce side reactions.
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported acids) simplify purification.
  • Process Analytical Technology (PAT) : In-line FTIR/NIR monitors reaction progression .

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